Aviglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

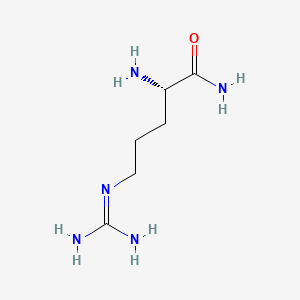

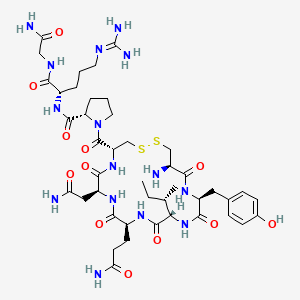

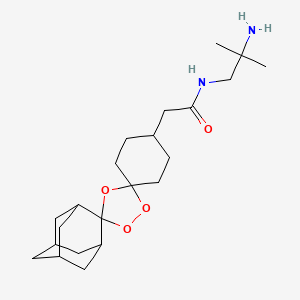

L’aminoéthoxyvinylglycine est un régulateur de croissance des plantes d’origine naturelle qui a été breveté pour la première fois en 1973. Elle est connue pour sa capacité à inhiber de manière compétitive la 1-aminocyclopropane-1-carboxylate synthase, une enzyme responsable de la conversion de la S-adénosylméthionine en 1-aminocyclopropane-1-carboxylate, le précurseur immédiat de l’éthylène dans les plantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’aminoéthoxyvinylglycine peut être synthétisée par différentes voies chimiques. Une méthode courante implique la réaction de la glycine avec l’oxyde d’éthylène pour former de l’acide 2-aminoéthoxyacétique, qui est ensuite converti en aminoéthoxyvinylglycine par une série de réactions chimiques impliquant une vinyllation et des étapes de purification ultérieures .

Méthodes de production industrielle

La production industrielle de l’aminoéthoxyvinylglycine implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure l’utilisation de catalyseurs, une température contrôlée et des conditions de pression pour faciliter les réactions efficacement .

Analyse Des Réactions Chimiques

Types de réactions

L’aminoéthoxyvinylglycine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent la convertir en amines plus simples.

Substitution : Elle peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et des niveaux de pH pour assurer les voies de réaction souhaitées .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués .

Applications de la recherche scientifique

L’aminoéthoxyvinylglycine a une large gamme d’applications de recherche scientifique :

Chimie : Elle est utilisée comme réactif dans divers processus de synthèse chimique.

Biologie : Elle est utilisée dans des études relatives à la physiologie des plantes et à la régulation de la croissance.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles.

Industrie : Elle est utilisée en agriculture pour réguler la maturation des fruits et prolonger leur durée de conservation

Applications De Recherche Scientifique

Aminoethoxyvinylglycine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: It is employed in studies related to plant physiology and growth regulation.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in agriculture to regulate the ripening of fruits and extend their shelf life

Mécanisme D'action

L’aminoéthoxyvinylglycine exerce ses effets en inhibant l’enzyme 1-aminocyclopropane-1-carboxylate synthase, qui est essentielle à la biosynthèse de l’éthylène dans les plantes. En bloquant cette enzyme, l’aminoéthoxyvinylglycine réduit efficacement la production d’éthylène, retardant ainsi la maturation et la sénescence des fruits. Les cibles moléculaires impliquées comprennent les sites actifs de l’enzyme, où l’aminoéthoxyvinylglycine se lie de manière compétitive .

Comparaison Avec Des Composés Similaires

Composés similaires

Rhizobitoxine : Un autre inhibiteur de la biosynthèse de l’éthylène.

Acide aminooxyacétique : Connu pour son large spectre inhibiteur sur les aminotransférases.

Unicité

L’aminoéthoxyvinylglycine est unique en raison de son mode d’action spécifique en tant qu’inhibiteur compétitif de la 1-aminocyclopropane-1-carboxylate synthase. Cette spécificité la rend particulièrement efficace pour réguler la production d’éthylène dans les plantes, ce qui n’est pas aussi prononcé dans d’autres composés similaires .

Propriétés

Numéro CAS |

49669-74-1 |

|---|---|

Formule moléculaire |

C6H12N2O3 |

Poids moléculaire |

160.17 g/mol |

Nom IUPAC |

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid |

InChI |

InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+ |

Clé InChI |

USGUVNUTPWXWBA-HNQUOIGGSA-N |

SMILES |

C(COC=CC(C(=O)O)N)N |

SMILES isomérique |

C(CO/C=C/C(C(=O)O)N)N |

SMILES canonique |

C(COC=CC(C(=O)O)N)N |

Apparence |

Solid powder |

Key on ui other cas no. |

49669-74-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

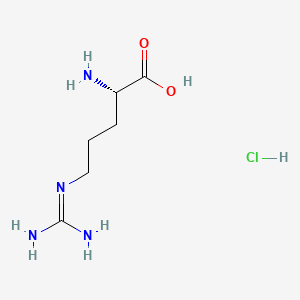

55720-26-8 (hydrochloride) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aviglycine; NSC 234613; NSC-234613; NSC234613; Antibiotic Ro 20-4468/001; Ro 4468; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Aviglycine, also known as [(S)-trans-2-amino-4-(2 aminoethoxy)-3-butenoic acid hydrochloride], is a known inhibitor of ethylene biosynthesis. [, ] Ethylene is a plant hormone involved in various physiological processes, including fruit ripening and senescence, as well as natural flowering in certain species like pineapple. [, ] this compound disrupts ethylene production, thereby influencing these ethylene-regulated processes.

A: this compound is primarily used to control natural flowering (also known as precocious flowering) in pineapple cultivation. [, ] Uncontrolled flowering disrupts harvest schedules and reduces marketable fruit yield. this compound application, particularly in cultivars like 'Tainon 17' and 'MD-2', has proven effective in delaying or inhibiting this natural flowering process. [, ]

A: Research indicates that both the timing and concentration of this compound application are crucial for its effectiveness. [, ] For instance, in 'Tainon 17' pineapple, four to five applications of 500 mg/L this compound at 10-15 day intervals effectively delayed flowering. [] Similarly, in 'MD-2' pineapple, weekly sprays of 100 mg/L significantly reduced natural induction compared to biweekly sprays or lower concentrations. [] Importantly, initiating this compound treatment after the onset of natural induction can lead to fruit deformity and significant losses. []

A: While pineapple flowering control is a primary application, studies suggest this compound might have other uses. For example, in apple orchards, this compound effectively reduced pre-harvest fruit drop and delayed fruit maturity in cultivars like 'Hi Early Delicious' and 'Law Rome Beauty'. [] Furthermore, research indicates its potential to mitigate chlorotic foliar injury caused by the black pecan aphid in pecan trees. []

A: While this compound demonstrates potential in regulating plant physiological processes, certain limitations exist. One study on alligatorweed revealed that while this compound reduced stem fragmentation after herbicide application, it also antagonized the herbicide's efficacy and increased belowground biomass. [] This highlights the need for careful consideration of dosage and potential antagonistic effects when integrating this compound with other agricultural chemicals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.